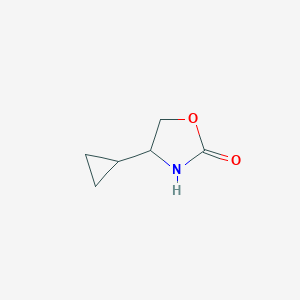

4-环丙基-1,3-噁唑烷-2-酮

描述

4-Cyclopropyl-1,3-oxazolidin-2-one is a derivative of oxazolidin-2-one . Oxazolidin-2-ones are a class of compounds containing a 2-oxazolidone structure. They are useful as Evans auxiliaries, which are used for chiral synthesis . Oxazolidin-2-ones are mainly used as antimicrobials .

Synthesis Analysis

The synthesis of oxazolidin-2-ones derivatives was carried out starting from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium . An efficient, versatile, and practical gram-scale preparation of oxazolidinone is achieved . A conventional new route to the novel oxazolidin-2-one derivatives having two substituents on N-3 and C-4 in the oxazolidin-2-one ring was established with racemic b-aminoalanine derivatives as the key starting materials .Molecular Structure Analysis

The molecular formula of 4-Isopropyl-1,3-oxazolidin-2-one is C6H11NO2 . The 1,3-oxazolidin-2-one fragment is found in many biologically active compounds .Chemical Reactions Analysis

Oxazolidin-2-ones are considered bacteriostatic for enterococci and staphylococci, but bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis .Physical and Chemical Properties Analysis

The average mass of 4-Isopropyl-1,3-oxazolidin-2-one is 129.157 Da .科学研究应用

合成有机化学

噁唑烷-2-酮环,包括 4-环丙基-1,3-噁唑烷-2-酮等衍生物,因其多功能性在合成有机化学中受到高度重视。它充当环状氨基甲酸酯骨架,在天然产物中很少见,但由于其作为不对称合成中手性助剂的效用而在合成中得到广泛应用。此外,噁唑烷酮被用作 1,2-氨基醇体系的保护基,突出了它们在构建复杂分子结构中的广泛应用 (Zappia 等人,2007 年)。

环境应用

4-环丙基-1,3-噁唑烷-2-酮衍生物促进 CO2 化学固定的能力代表了环境应用的一个有前景的途径。一项研究表明,这些化合物可以通过炔丙醇与伯胺和 CO2 在温和、无溶剂的条件下进行环加成反应来合成。该工艺提供了一种利用 CO2(一种重要的温室气体)的环保方法 (徐静修等人,2011 年)。

作用机制

Target of Action

The primary targets of 4-Cyclopropyl-1,3-oxazolidin-2-one are bacteria, particularly those that cause infections. The compound belongs to the class of oxazolidin-2-ones, which are known for their antibacterial activity . These compounds have been found to be effective against multidrug-resistant Gram-positive bacteria .

Mode of Action

4-Cyclopropyl-1,3-oxazolidin-2-one interacts with its bacterial targets by inhibiting protein synthesis. It does this by binding to the peptidyl transferase center of the bacterial ribosome, which prevents the formation of a functional 70S initiation complex, a key component in the protein synthesis process . This unique mechanism of action is what sets oxazolidin-2-ones apart from other classes of antibacterial agents .

Biochemical Pathways

The inhibition of protein synthesis by 4-Cyclopropyl-1,3-oxazolidin-2-one affects various biochemical pathways within the bacterial cell. Since proteins play a crucial role in numerous cellular processes, their synthesis’s disruption can lead to the cessation of vital functions, ultimately leading to the death of the bacteria .

Result of Action

The result of the action of 4-Cyclopropyl-1,3-oxazolidin-2-one is the effective killing of bacteria. By inhibiting protein synthesis, the compound prevents bacteria from carrying out essential life processes, leading to their death . This makes 4-Cyclopropyl-1,3-oxazolidin-2-one a potentially effective treatment for bacterial infections.

安全和危害

Despite a great deal of efforts that have been made both from academia and industry to find new oxazolidin-2-one based compounds with improved potency, significant activity against linezolid-resistant strains, and improved safety profile, especially with regard to the elimination of the reversible myelosuppressive effects .

未来方向

The development of an efficient synthesis of oxazolidin-2-one scaffolds with access to 4,5-vicinal stereogenic centers, which uses a combination of an asymmetric aldol and a modified Curtius procedure to undergo an effective intramolecular cyclization . This strategy also permits a straightforward and concise asymmetric total synthesis of (−)-cytoxazone . Ultimately, this convenient platform would provide a promising method for the early phases of drug discovery .

生化分析

Biochemical Properties

The 1,3-oxazolidin-2-one nucleus, which is a part of 4-Cyclopropyl-1,3-oxazolidin-2-one, is known to interact with various enzymes and proteins . Specific interactions of 4-Cyclopropyl-1,3-oxazolidin-2-one with biomolecules have not been reported yet.

Cellular Effects

They are known to affect various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Oxazolidin-2-ones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Oxazolidin-2-ones are known to be involved in various metabolic pathways .

属性

IUPAC Name |

4-cyclopropyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-6-7-5(3-9-6)4-1-2-4/h4-5H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKDGXKCSTUMRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2COC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

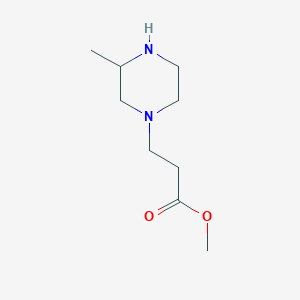

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B1425707.png)

![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425715.png)

![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide](/img/structure/B1425717.png)

![[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1425721.png)

![[1-(2-Ethoxyethyl)cyclopropyl]methanamine](/img/structure/B1425722.png)